An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitro-p-phenylenediamine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitro-p-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-p-phenylenediamine (2-NPPD), also known as 1,4-diamino-2-nitrobenzene, is an aromatic amine of significant interest in various industrial and research applications. It is a key intermediate in the synthesis of dyes and pigments, particularly in hair coloring formulations where it contributes to brown and red shades.[1][2] Beyond its use in cosmetics, 2-NPPD serves as a precursor for the synthesis of pharmaceuticals, including anticonvulsant and proton pump inhibitor drugs.[3] This guide provides a comprehensive overview of the physical and chemical properties of 2-Nitro-p-phenylenediamine, detailed experimental protocols for its analysis, and an exploration of its metabolic pathways, tailored for professionals in research and drug development.
Physical Properties
2-Nitro-p-phenylenediamine is a solid at room temperature, typically appearing as a dark green to reddish-brown or black crystalline powder.[2][4] The physical properties of 2-Nitro-p-phenylenediamine are summarized in the table below, providing key data for its handling, formulation, and analysis.
| Property | Value | References |
| Molecular Formula | C₆H₇N₃O₂ | [4] |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | Dark green to reddish-brown/black crystalline powder | [2][4] |
| Melting Point | 135-138 °C | [4] |
| Boiling Point | Decomposes before boiling | |
| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and other organic solvents. | [5] |
| Density | 1.43 g/cm³ | |
| Vapor Pressure | 5.60 x 10⁻⁵ mmHg at 25 °C (estimated) | |
| Flash Point | 189 °C | |
| logP (Octanol/Water) | 0.53 | [5] |
Chemical Properties and Reactivity
2-Nitro-p-phenylenediamine exhibits chemical properties characteristic of aromatic amines and nitro compounds. The presence of two amino groups and a nitro group on the benzene (B151609) ring makes it a versatile molecule for various chemical transformations.
Synthesis:
A common laboratory and industrial synthesis of 2-Nitro-p-phenylenediamine involves the nitration of p-phenylenediamine. This process typically requires the protection of the amino groups, for example, by acetylation, followed by nitration and subsequent hydrolysis to remove the protecting groups.[6][7]
Reactions of the Amino Groups:
The amino groups of 2-Nitro-p-phenylenediamine can undergo typical reactions of primary aromatic amines, such as:
-
N-Acetylation: This is a key metabolic pathway where one or both amino groups are acetylated.[8]
-
Diazotization: The amino groups can react with nitrous acid to form diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.
-
Schiff Base Formation: Reaction with aldehydes and ketones can form Schiff bases (imines).
Reactions of the Nitro Group:
The nitro group is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, which is a critical step in its metabolism.
-
Nitroreduction: The nitro group can be reduced to an amino group to form 1,2,4-triaminobenzene. This reaction is catalyzed by nitroreductase enzymes and is a significant metabolic pathway.[9][10]
Experimental Protocols
Detailed methodologies for the characterization and analysis of 2-Nitro-p-phenylenediamine are crucial for quality control, metabolic studies, and safety assessments.
Determination of Melting Point
Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A sharp melting range typically indicates a pure substance.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered 2-Nitro-p-phenylenediamine is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.
Determination of Solubility
Principle: The solubility of a compound in various solvents provides insights into its polarity and the types of functional groups present.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity is used, including water, ethanol, acetone, and diethyl ether.
-
Procedure: A small, accurately weighed amount of 2-Nitro-p-phenylenediamine (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).
-
Observation: The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble. If not, it is classified as slightly soluble or insoluble. Quantitative solubility can be determined by analyzing the concentration of the dissolved compound in the supernatant using a suitable analytical technique like HPLC.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For 2-Nitro-p-phenylenediamine, it is commonly used for purity assessment and to quantify its presence in various matrices, such as hair dyes or biological samples.
Methodology for Analysis in Cosmetic Products:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate) in an isocratic or gradient elution mode. A typical mobile phase could be a 10:90 (v/v) mixture of acetonitrile and 25 mM ammonium acetate (B1210297) buffer (pH 4.5).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV detection at 240 nm.[12]
-
Sample Preparation: The sample is extracted with a suitable solvent (e.g., a mixture of ethanol and water), filtered, and diluted to an appropriate concentration with the mobile phase before injection. Solid-phase extraction (SPE) can be used for cleanup and concentration from complex matrices.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high sensitivity and specificity for the identification and quantification of volatile and semi-volatile compounds.
Methodology for Analysis in Hair Dyes:
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of aromatic amines (e.g., a 30 m column with a 0.25 mm internal diameter and 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless or split injection of the sample extract.
-
Temperature Program: An oven temperature program is used to achieve optimal separation, for example, starting at 70°C and ramping up to 300°C.
-
Mass Spectrometry: Electron ionization (EI) is typically used, with the mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[14]
-
Sample Preparation: The sample is extracted with an organic solvent like ethyl acetate.[14] Derivatization may be employed to improve the volatility and chromatographic behavior of the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
KBr Pellet: A small amount of 2-Nitro-p-phenylenediamine (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.[15]
-
Nujol Mull: The finely ground sample is mixed with a drop of Nujol (mineral oil) to form a paste, which is then placed between two KBr plates.
-
Attenuated Total Reflectance (ATR): The solid sample is placed directly on the ATR crystal.[15]
-
-
Analysis: The prepared sample is placed in the FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in 2-Nitro-p-phenylenediamine, such as N-H stretching of the amino groups, C-H stretching of the aromatic ring, and N-O stretching of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H NMR and ¹³C NMR are standard techniques for structural elucidation.
Methodology:
-
Sample Preparation: A small amount of 2-Nitro-p-phenylenediamine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[16] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Analysis: The NMR tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
Interpretation: The chemical shifts, integration of signals, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of 2-Nitro-p-phenylenediamine.
Metabolic Pathways and Toxicological Profile
Understanding the metabolic fate of 2-Nitro-p-phenylenediamine is critical for assessing its safety and potential toxicological effects, particularly in the context of drug development and cosmetic safety.
Metabolic Pathways
The metabolism of 2-Nitro-p-phenylenediamine primarily occurs in the liver and skin and involves two main pathways: N-acetylation and nitroreduction .[17][18]
-
N-Acetylation: One of the primary metabolic routes is the acetylation of the amino groups, a reaction catalyzed by N-acetyltransferase (NAT) enzymes.[8] The N4-amino group is preferentially acetylated to form N⁴-(2-nitro-4-aminophenyl)acetamide.[8] This metabolite can undergo further metabolic transformations.
-
Nitroreduction: The nitro group of 2-Nitro-p-phenylenediamine can be reduced to an amino group by nitroreductase enzymes, which are found in the liver and various microorganisms.[9][19] This reduction leads to the formation of 1,2,4-triaminobenzene.[18]
These primary metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion from the body.[20]
Caption: Metabolic pathways of 2-Nitro-p-phenylenediamine.
Toxicological Profile
The toxicological profile of 2-Nitro-p-phenylenediamine is of concern due to its use in consumer products and its structural similarity to other aromatic amines with known adverse health effects.
-
Genotoxicity: Studies have shown that 2-Nitro-p-phenylenediamine can induce single-strand DNA breaks in human lymphocytes, indicating genotoxic potential.[21] Its metabolite, 1,2,4-triaminobenzene, has also been found to be mutagenic in bacterial assays.[5]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 2-Nitro-p-phenylenediamine as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence in humans and limited evidence in experimental animals.[21]
-
Skin Sensitization: 2-Nitro-p-phenylenediamine is a known skin sensitizer (B1316253) and can cause allergic contact dermatitis.[22]
Caption: Experimental workflow for 2-Nitro-p-phenylenediamine analysis.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-Nitro-p-phenylenediamine, along with comprehensive experimental protocols for its characterization and analysis. The information presented on its metabolic pathways and toxicological profile is essential for researchers, scientists, and drug development professionals working with this compound. A thorough understanding of these properties is paramount for ensuring its safe handling, developing new applications, and assessing its potential impact on human health.
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